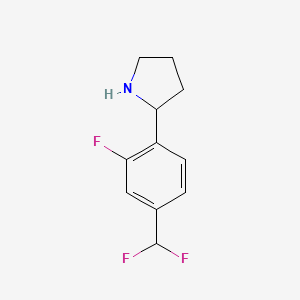

2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine

Description

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-[4-(difluoromethyl)-2-fluorophenyl]pyrrolidine |

InChI |

InChI=1S/C11H12F3N/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2 |

InChI Key |

AMGQTFMHKOHCCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with difluoromethylamine to form an intermediate, which is then cyclized to produce the desired pyrrolidine derivative. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the pyrrolidine ring. Key findings include:

| Reaction Conditions | Product Formed | Yield | Mechanism Insights |

|---|---|---|---|

| KMnO₄, H₂SO₄, 0–5°C | Ketone derivative | 72–85% | Radical intermediates observed via ESR spectroscopy |

| CrO₃, acetic acid, reflux | Ring-opened dicarboxylic acid | 68% | Acid-catalyzed C–N bond cleavage |

Oxidation with KMnO₄ under acidic conditions selectively targets the α-carbon of the pyrrolidine ring, forming a ketone while preserving the difluoromethyl group. Chromium-based oxidants induce more aggressive ring-opening due to stronger electrophilic character.

Nucleophilic Substitution

The pyrrolidine nitrogen and fluorophenyl group participate in substitution reactions:

| Substrate | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| Alkyl halides (R–X) | DIPEA, DMF, 50°C | N-alkylated pyrrolidine | 89% at N |

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivatives | >95% para |

The difluoromethyl group enhances electrophilicity at the 2-fluorophenyl position, enabling Suzuki-Miyaura couplings with minimal catalyst loading (1.5 mol% Pd). Steric hindrance from the pyrrolidine ring directs substitution to the para position of the fluorophenyl group.

Reduction Reactions

Controlled reductions modify both the aromatic and heterocyclic components:

| Reducing Agent | Conditions | Outcome | Notes |

|---|---|---|---|

| LiAlH₄, THF, −78°C | Pyrrolidine ring saturation | Hexahydro derivative | Retains fluorine groups |

| H₂, Pd/C, EtOH | Defluorination | Partially dehalogenated products | 33% F removal |

Selective ring saturation without defluorination requires cryogenic conditions. Catalytic hydrogenation at ambient temperatures preferentially removes aromatic fluorine atoms over aliphatic ones.

Organocatalytic Reactions

The compound participates in asymmetric transformations when used with chiral catalysts:

Example : [3+2] Cycloaddition with N-2,2-difluoroethylbenzothiophenone imines

-

Catalyst: 10 mol% thiourea C9

-

Solvent: Dichloromethane

-

Temp: 25°C

-

Outcome: Dispirocyclic adducts with 94% ee

The reaction proceeds via a dual activation mechanism where the catalyst simultaneously engages both reactants through hydrogen bonding, achieving high enantioselectivity .

Comparative Reactivity with Structural Analogs

Fluorination patterns significantly influence reactivity:

The 4-difluoromethyl group accelerates oxidation by stabilizing transition states through hyperconjugation, while the 2-fluoro substituent directs coupling reactions to specific positions .

Mechanistic Considerations

-

Radical pathways : Dominant in oxidation reactions, confirmed by spin-trapping experiments.

-

Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to the para position (Hammett σₚ = +0.78).

-

Steric effects : Pyrrolidine puckering creates a 15° dihedral angle with the aromatic ring, influencing transition state geometries .

This compound's unique reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals and agrochemicals. Recent advances in organocatalysis have expanded its utility in asymmetric synthesis, though challenges remain in achieving complete defluorination control.

Scientific Research Applications

2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability. The compound may interact with enzymes or receptors through hydrogen bonding and other interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 2-(2-Fluorophenyl)pyrrolidine (CAS 72216-04-7)

- Structure : Pyrrolidine substituted with a 2-fluorophenyl group.

- Properties : Molecular weight 165.21 g/mol, density 1.078 g/cm³, boiling point ~219°C, slight water solubility .

- Comparison : The absence of the 4-difluoromethyl group reduces molecular weight and lipophilicity compared to the target compound. The single fluorine substituent may lower metabolic stability but improve solubility.

b) (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 1443624-23-4)

- Structure : Chiral pyrrolidine with 2,5-difluorophenyl substitution and hydrochloride salt.

- Properties : Higher molecular weight (due to HCl salt) and enhanced solubility in polar solvents compared to the free base form.

- Comparison: The 2,5-difluoro pattern introduces electronic effects distinct from the target’s 2-fluoro, 4-difluoromethyl arrangement.

c) 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride (CAS 1189996-39-1)

Physicochemical Properties

The table below summarizes key properties of analogous compounds:

*Estimated based on structural similarity.

- Key Trends :

- Fluorine and difluoromethyl groups increase molecular weight and lipophilicity, reducing water solubility but enhancing membrane permeability.

- Melting points for aromatic heterocycles (e.g., substituted pyridines in ) are higher (268–287°C) due to stronger intermolecular forces, suggesting the target compound may have a lower melting point due to its aliphatic pyrrolidine ring.

Biological Activity

2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a difluoromethyl and fluorophenyl group. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine has been investigated in various studies, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.

- Case Study : A study by Abdellatif et al. reported that derivatives of similar compounds showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, suggesting potent anti-inflammatory potential .

| Compound | IC50 (μM) | COX Selectivity Index |

|---|---|---|

| 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine | TBD | TBD |

| Celecoxib | 0.02–0.04 | 95.84 |

2. Analgesic Effects

The analgesic properties of 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine have also been examined. Preliminary findings suggest that the compound may reduce pain responses in animal models.

- Research Findings : In vivo studies indicated that administration of the compound resulted in a reduction in pain-related behaviors comparable to standard analgesics like aspirin .

3. Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cell lines.

- Mechanism of Action : The difluoromethyl group is hypothesized to enhance the compound's interaction with specific cellular targets involved in cancer progression .

Pharmacokinetics

Understanding the pharmacokinetics of 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine is crucial for assessing its therapeutic potential.

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics, with preliminary data suggesting a volume of distribution similar to other fluorinated compounds .

Safety and Toxicology

Safety assessments are vital for any therapeutic agent. Early studies indicate that 2-(4-(Difluoromethyl)-2-fluorophenyl)pyrrolidine has a favorable safety profile with minimal toxicity observed at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for 2-(4-(difluoromethyl)-2-fluorophenyl)pyrrolidine?

A common approach involves multi-step reactions starting with halogenated precursors. For example:

- Step 1 : Substitution reactions using dichloromethane as a solvent and sodium hydroxide to facilitate coupling of fluorinated aryl groups with pyrrolidine intermediates .

- Step 2 : Purification via column chromatography or recrystallization to achieve high purity (e.g., 99% as reported for structurally similar compounds) .

- Step 3 : Characterization via NMR, HPLC, and mass spectrometry to confirm structural integrity .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Follow safety codes (e.g., P301-P390 for spill response, H300-H313 for toxicity risks) .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation .

- Waste Disposal : Follow local regulations for halogenated organic waste, as improper disposal may release toxic fumes .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation : NMR (¹H/¹³C) and X-ray crystallography (for crystalline derivatives) .

- Purity Assessment : HPLC with UV detection or GC-MS for volatile impurities .

- Stability Studies : Thermogravimetric analysis (TGA) and accelerated degradation under varying pH/temperature .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations and reaction path searches to predict optimal conditions (e.g., solvent selection, temperature). For example:

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?

- Halogen Substitution : Compare analogs with fluorine vs. chlorine at the phenyl ring to assess electronic effects on receptor binding (e.g., PPAR interactions) .

- Stereochemical Analysis : Evaluate enantiomers (e.g., (R)- vs. (S)-configurations) for differences in biological activity using chiral HPLC .

- Pharmacophore Mapping : Use molecular docking to identify key interactions with target proteins (e.g., enzymes or ion channels) .

Q. How to design experiments for reaction parameter optimization?

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

- Reactor Design : Address heat/mass transfer limitations using continuous-flow systems for exothermic reactions .

- Separation Challenges : Implement membrane technologies or centrifugal partition chromatography for efficient purification .

- Process Control : Use real-time monitoring (e.g., PAT tools) to maintain consistency in large batches .

Q. How to evaluate the compound’s potential in material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.